molecular formula C13H8ClN3OS2 B2406190 N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 313985-15-8

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2406190
CAS RN: 313985-15-8
M. Wt: 321.8
InChI Key: NWMMGIPXVZNWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Atta and Abdel‐Latif (2021) involved the synthesis of new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which are structurally related to N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide. These derivatives were synthesized via reactions involving thiophenes as precursors, leading to various thiazole-thiophene hybrids. The compounds exhibited good inhibitory activity against several cancer cell lines, especially those containing thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).

  • Desai, Dodiya, and Shihora (2011) reported on a clubbed quinazolinone and 4-thiazolidinone compound, which includes a moiety similar to this compound, demonstrating potential antimicrobial properties against a variety of bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011).

  • Another research conducted by Mehdhar et al. (2022) focused on synthesizing new thiophene derivatives, including N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides, through nucleophilic substitution reactions. These compounds demonstrated promising cytotoxicity against human cancer cell lines, indicating their potential application in cancer therapy (Mehdhar et al., 2022).

Antiviral and Antioxidant Properties

  • Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. Some of these derivatives showed anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).

  • Yeşilkaynak et al. (2017) prepared a novel thiourea derivative and its metal complexes, which were investigated for their antioxidant and antitumor activities. The compounds showed significant anticancer activity against breast cancer cells and notable antioxidant properties (Yeşilkaynak et al., 2017).

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS2/c14-9-5-2-1-4-8(9)12-16-17-13(20-12)15-11(18)10-6-3-7-19-10/h1-7H,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMMGIPXVZNWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.